2-(Dimethylamino)propan-1-ol;hydrochloride
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Overview
Description
2-(Dimethylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C5H13NO·HCl. It is classified as an amino alcohol and is used as a building block in organic synthesis . This compound is also known under the name dimepranol and is used as an active ingredient in some pharmaceutical formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)propan-1-ol can be synthesized through various methods. One common method involves the reaction of dimethylamine with propylene oxide, followed by hydrolysis to yield the desired product . Another method includes the use of Grignard reagents, where the Grignard reagent reacts with an aldehyde or ketone to form the alcohol .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)propan-1-ol typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Dimethylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Acts as an inhibitor of choline uptake, making it useful in studying neurotransmitter functions.
Medicine: Used in pharmaceutical formulations such as inosine pranobex.
Industry: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor of choline uptake, which affects neurotransmitter functions and cellular signaling pathways . The compound’s effects are mediated through its interaction with specific molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylpropylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a hydroxyl group.
Dimethylisopropanolamine: Another amino alcohol with similar properties.
Uniqueness
2-(Dimethylamino)propan-1-ol;hydrochloride is unique due to its specific combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to inhibit choline uptake also sets it apart from other similar compounds .
Properties
CAS No. |
92596-51-5 |
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Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.62 g/mol |
IUPAC Name |
2-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(4-7)6(2)3;/h5,7H,4H2,1-3H3;1H |
InChI Key |
HIWXLEQRUZFGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(C)C.Cl |
Origin of Product |
United States |
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